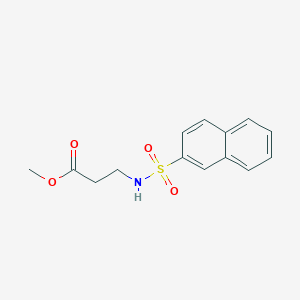
Methyl 3-(naphthalene-2-sulfonamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(naphthalene-2-sulfonamido)propanoate is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a sulfonamide group and a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(naphthalene-2-sulfonamido)propanoate typically involves the reaction of naphthalene-2-sulfonyl chloride with methyl 3-aminopropanoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(naphthalene-2-sulfonamido)propanoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-(naphthalene-2-sulfonamido)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antibacterial agent due to the presence of the sulfonamide group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes and pigments due to the presence of the naphthalene ring.
Mechanism of Action
The mechanism of action of methyl 3-(naphthalene-2-sulfonamido)propanoate involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Methyl-2-methyl-2-(4-methyl-phenyl)sulfonamido propanoate: Similar structure with a different aromatic ring.
(4-nitrophenyl)sulfonyltryptophan: Contains a sulfonamide group attached to a tryptophan derivative.
Uniqueness
Methyl 3-(naphthalene-2-sulfonamido)propanoate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. The naphthalene ring enhances the compound’s stability and potential interactions with biological targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H15NO4S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
methyl 3-(naphthalen-2-ylsulfonylamino)propanoate |
InChI |
InChI=1S/C14H15NO4S/c1-19-14(16)8-9-15-20(17,18)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,15H,8-9H2,1H3 |
InChI Key |
CIZZXKQWNIRGDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















